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Compound of Interest

Compound Name: (3S,4R)-Tofacitinib

Cat. No.: B1663571

An in-depth analysis of the structural interactions between the Janus kinase (JAK) inhibitor
Tofacitinib and its kinase targets is crucial for understanding its mechanism of action and for the
development of next-generation selective inhibitors. This technical guide provides a
comprehensive overview of the crystal structure of Tofacitinib in complex with JAK kinases,
focusing on the pharmacologically active (3R,4R) stereoisomer, as structural data for the
(3S,4R) diastereomer is not available in the public domain.

Introduction to Tofacitinib and the JAK-STAT
Pathway

Tofacitinib (formerly CP-690,550), marketed as Xeljanz®, is an orally administered drug
approved for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic
arthritis, and ulcerative colitis.[1][2] It functions by inhibiting the Janus kinase family of enzymes
(JAK1, JAK2, JAK3, and TYK?2), thereby modulating the signaling of various cytokines involved
in immune responses and inflammation.[1]

Tofacitinib is a competitive inhibitor that binds to the ATP-binding site within the kinase domain
of JAKs.[1] The approved and most active stereoisomer of the drug is (3R,4R)-3-[4-methyl-3-
[N-methyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile.[3] This
document will focus on the structural interactions of this (3R,4R) isomer.

The JAK-STAT Signaling Pathway
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The JAK-STAT pathway is a critical signaling cascade used by numerous cytokines and growth
factors to transmit extracellular signals to the nucleus, leading to the transcription of target
genes.[4][5][6][7] This pathway is integral to processes like immunity, cell proliferation,
differentiation, and hematopoiesis.[5] The core components are cell surface receptors, Janus
kinases (JAKSs), and Signal Transducer and Activator of Transcription (STAT) proteins.[4][6]

The general mechanism is as follows:

Ligand Binding: A cytokine binds to its specific receptor on the cell surface.

o JAK Activation: This binding event brings the receptor-associated JAKs into close proximity,
allowing them to phosphorylate and activate each other.

o Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the
intracellular domain of the receptor.

o STAT Recruitment and Phosphorylation: These phosphorylated sites act as docking sites for
STAT proteins, which are recruited and subsequently phosphorylated by the JAKs.

o STAT Dimerization and Nuclear Translocation: Phosphorylated STATs form dimers,
translocate into the nucleus, and bind to specific DNA sequences to regulate gene
expression.[4][5][6]

Tofacitinib exerts its therapeutic effect by blocking the ATP-binding site of JAKs, preventing the
phosphorylation cascade and subsequent gene transcription.
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Figure 1: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
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Crystal Structure of (3R,4R)-Tofacitinib in Complex
with JAKs

The high degree of sequence and structural conservation in the ATP-binding sites of JAK
isoforms presents a challenge for developing highly selective inhibitors.[8] However, subtle
differences can be exploited. Crystal structures of Tofacitinib complexed with JAK1 and JAK3
have been resolved, providing detailed molecular insights into its binding mode. While a co-
crystal structure with JAK2 is not available, models have been generated based on structures

with similar ligands.[9]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for publicly available structures of

human JAKs in complex with Tofacitinib.

) ) Expression
Target PDB ID Resolution (A) Ligand
System
. Spodoptera
JAK1 3EYG 2.80 Tofacitinib )
frugiperda
e Spodoptera
JAK3 3LXK 2.80 Tofacitinib )
frugiperda

Data sourced from the RCSB Protein Data Bank.[9][10]

Key Molecular Interactions

Tofacitinib binds in the ATP-binding pocket located in the kinase domain of the JAK enzymes.
The pyrrolo[2,3-d]pyrimidine core of Tofacitinib acts as a hinge-binder, forming crucial hydrogen
bonds with the backbone of the hinge region, mimicking the adenine ring of ATP.

e Hinge Region Binding: The primary anchoring interaction involves two hydrogen bonds
between the pyrrolopyrimidine core of Tofacitinib and the hinge region of the kinase. In JAK1,
these bonds are formed with the backbone amide of L959 and the carbonyl oxygen of E957.
[9][10] Similarly, in JAK3, these interactions occur with L905 and E903.[9][10][11] This
bidentate hydrogen bonding pattern is a hallmark of many kinase inhibitors.
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» Hydrophobic Interactions: The piperidine ring and its methyl substituents are positioned in a
more solvent-exposed region, where they can form van der Waals and hydrophobic
interactions with surrounding residues. Key residues contributing to a hydrophobic pocket
include V889, F958, and L1010 in JAK1, and V836 and L956 in JAK3.[10][12]

» Role of the Cyano Group: The cyano group on the propanenitrile side chain extends towards
the solvent-exposed region of the binding site.

Molecular dynamics simulations suggest that Tofacitinib binding induces a "closed"
conformation of the ATP-binding site, particularly by reducing the fluctuation of the glycine-rich
loop.[9][11]

Quantitative Binding and Inhibition Data

Tofacitinib exhibits potent inhibition across multiple JAK isoforms, with a particular preference
for JAK1 and JAK3 over JAK2 and TYK2. The table below compiles reported inhibitory
concentrations (1C50).

Target IC50 Range (nM) Assay Type

JAK1 1.7-37 Enzyme-based
JAK2 1.8-4.1 Enzyme-based
JAK3 0.75-1.6 Enzyme-based
TYK2 16-34 Enzyme-based

Data compiled from multiple studies. Absolute values can vary based on assay conditions.[9]
[11]

Computational studies and binding free energy calculations align with these experimental
findings, ranking the binding affinity in the order of JAK3 > JAK2 ~ JAKZ1.[9][10][11]

Experimental Protocols for Structure Determination

The determination of a co-crystal structure of a small molecule inhibitor with its target protein is
a multi-step process. The general workflow used for Tofacitinib-JAK complexes is outlined
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Figure 2: General experimental workflow for protein-ligand co-crystallography.

Protein Expression and Purification

Expression System: The kinase domains of human JAKs (e.g., JAK1, JAK3) are typically
expressed using a baculovirus expression system in insect cells, such as Spodoptera
frugiperda (Sf9).[13][14][15][16][17] This system is well-suited for producing large quantities
of soluble, active eukaryotic proteins.

Purification: The expressed protein is purified to homogeneity using a series of
chromatography steps. This often involves affinity chromatography (e.g., using a His-tag or
GST-tag), followed by ion-exchange and size-exclusion chromatography to remove
impurities and aggregated protein.

Crystallization

Complex Formation: The purified JAK kinase domain is incubated with a molar excess of
Tofacitinib to ensure saturation of the ATP-binding site.

Crystallization Screening: The protein-ligand complex is subjected to high-throughput
screening of various crystallization conditions. This involves testing hundreds of different
chemical cocktails (containing different buffers, precipitants like polyethylene glycol, and
salts) to find the precise conditions that induce the formation of well-ordered, single crystals.
The hanging-drop or sitting-drop vapor diffusion method is commonly employed.

X-ray Diffraction Data Collection and Processing

Data Collection: Once suitable crystals are obtained, they are cryo-cooled in liquid nitrogen
to prevent radiation damage. The crystals are then exposed to a high-intensity X-ray beam,
typically at a synchrotron source. The X-rays are diffracted by the electrons in the crystal
lattice, producing a unique diffraction pattern that is recorded on a detector.

Structure Solution: The diffraction data are processed to determine the unit cell dimensions,
space group, and the intensities of the diffracted spots. The phases of the diffracted waves,
which are lost during the experiment, are determined using methods like molecular
replacement (using a known structure of a similar kinase as a search model).
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e Model Building and Refinement: An initial atomic model is built into the calculated electron
density map. This model is then iteratively refined against the experimental data to improve
its fit and geometry, resulting in the final, high-resolution crystal structure.[13][15][16][18]

Conclusion

The crystal structures of (3R,4R)-Tofacitinib in complex with JAK1 and JAK3 have provided
invaluable atomic-level insights into its mechanism of inhibition. The key interactions,
particularly the bidentate hydrogen bonds with the kinase hinge region, are fundamental to its
potent activity. This structural information not only clarifies how Tofacitinib functions but also
serves as a critical blueprint for the structure-based design of new JAK inhibitors with improved
potency and isoform selectivity, potentially leading to therapies with enhanced efficacy and
improved safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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